6-クロロピラジン-2-カルボン酸

説明

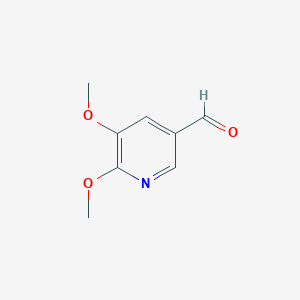

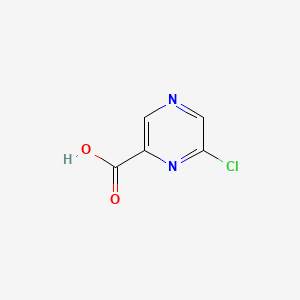

6-Chloropyrazine-2-carboxylic acid , also known as 6-Chloropicolinic acid , is a chemical compound with the empirical formula C6H4ClNO2 . It is a solid substance with a melting point of approximately 160°C . This compound belongs to the class of pyrazine derivatives and contains a chlorine atom attached to the pyrazine ring.

Physical And Chemical Properties Analysis

科学的研究の応用

抗マイコバクテリア用途

6-クロロピラジン-2-カルボン酸誘導体は、結核の治療における潜在的な用途について研究されています。 分子ドッキング研究では、6-クロロピラジン-2-カルボン酸の特定のカルボキサミドが、Mycobacterium tuberculosisに対してより優れた生物活性を有する可能性があることが予測されました .

抗真菌用途

上記と同じ誘導体は、抗真菌活性についても試験されており、医薬品用途における化合物の汎用性を示しています .

光合成阻害

6-クロロピラジン-2-カルボン酸のいくつかの置換アミドは、光合成に対して阻害活性を示しており、除草剤の開発や光合成プロセスの研究に役立つ可能性があります .

有機合成

6-クロロピラジン-2-カルボン酸は有機合成に使用され、その誘導体は縮合反応を起こして様々な有機化合物を形成することができます。これらの化合物は医薬品業界において重要です .

生物活性化合物の合成

この化合物は、多くの医薬品的に活性な薬剤の構成単位として役立ち、生物活性化合物の合成における重要性を示しています .

化学的分割

この化合物は、特に医薬品の開発に不可欠な光学的に純粋な物質の製造において、医薬品業界におけるキラルな構成単位として重要です .

遺伝毒性研究

6-クロロピラジン-2-カルボン酸の誘導体は、ヒトリンパ球に対する遺伝毒性効果を研究するために使用されてきました。これは、新規医薬品の安全性プロファイルを理解するために重要です .

アミド結合形成における触媒

この化合物は、プロピルホスホン酸無水物(T3P)とともにカップリング試薬として使用されており、医薬品化学における基本的な反応であるアミド結合の形成に優れた触媒であることが証明されています .

作用機序

Target of Action

It is hypothesized that the compound may be disrupting targets in the biosynthesis pathways of nicotinamide adenine dinucleotide (nad) and/or ethylene .

Mode of Action

It is suggested that the compound interacts with its targets, potentially disrupting the biosynthesis pathways of NAD and/or ethylene . This interaction could lead to changes in the metabolic processes of the organism.

Biochemical Pathways

6-Chloropyrazine-2-carboxylic acid is believed to affect the biosynthesis pathways of NAD and/or ethylene . These pathways are crucial for various biological processes. NAD is a coenzyme found in all living cells, involved in redox reactions and energy metabolism. Ethylene is a plant hormone that regulates growth and development.

特性

IUPAC Name |

6-chloropyrazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN2O2/c6-4-2-7-1-3(8-4)5(9)10/h1-2H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGGYMBKTQCLOTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C=N1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80561048 | |

| Record name | 6-Chloropyrazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80561048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

23688-89-3 | |

| Record name | 6-Chloropyrazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80561048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Chloropyrazine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the primary biological activities reported for 6-Chloropyrazine-2-carboxylic acid derivatives?

A1: Research indicates that derivatives of 6-Chloropyrazine-2-carboxylic acid exhibit a range of biological activities, including:

- Anti-mycobacterial activity: Several studies highlight the potential of these compounds against Mycobacterium tuberculosis, the causative agent of tuberculosis. [, , ]

- Antifungal activity: These compounds have demonstrated in vitro antifungal effects against various fungal strains, including Trichophyton mentagrophytes. [, ]

- Photosynthesis-inhibiting activity: Certain derivatives act as inhibitors of oxygen evolution rate in spinach chloroplasts, suggesting potential herbicidal or antialgal applications. [, , , ]

Q2: How does the structure of 6-Chloropyrazine-2-carboxylic acid derivatives influence their biological activity?

A2: Structure-activity relationship (SAR) studies have revealed key insights:

- Lipophilicity: Increasing the lipophilicity of the molecule, often achieved by introducing bulky substituents, generally enhances the anti-mycobacterial activity. For instance, the 3,5-bis-trifluoromethylphenyl amide derivative displayed the highest lipophilicity and potent anti-tuberculosis activity. [, ]

- Substitution pattern: The position and nature of substituents on the phenyl ring of anilide derivatives significantly affect their potency as photosynthesis inhibitors. [, ]

Q3: What synthetic approaches are commonly employed to synthesize 6-Chloropyrazine-2-carboxylic acid derivatives?

A3: The most prevalent synthetic route involves the following steps:

- Conversion to acyl chloride: 6-Chloropyrazine-2-carboxylic acid is treated with a chlorinating agent, such as thionyl chloride or 2,4,6-trichlorobenzoyl chloride, to generate the corresponding acyl chloride. [, ]

- Amide formation: The acyl chloride is subsequently reacted with various amines, including anilines or aminothiazoles, to yield the desired amide derivatives. [, ]

- Alkylation (optional): The pyrazine ring can be further functionalized via alkylation reactions, for example, using radicals generated from pivalic acid. []

Q4: What computational chemistry methods have been applied to study 6-Chloropyrazine-2-carboxylic acid derivatives?

A: Molecular docking studies have been utilized to predict the binding affinity and interactions of 6-chloro-N-octylpyrazine-2-carboxamide with Mycobacterium tuberculosis targets, providing insights into its potential mechanism of action. []

Q5: Are there any specific examples of 6-Chloropyrazine-2-carboxylic acid derivatives with noteworthy biological activity?

A5: Yes, several derivatives stand out:

- 3,5-Bromo-4-hydroxyphenyl derivatives demonstrated the most potent activity against Mycobacterium tuberculosis H(37)Rv. []

- 5-tert-butyl-6-chloro-N-(4-methyl-1,3-thiazol-2-yl)pyrazine-2-carboxamide exhibited the strongest antifungal effect against Trichophyton mentagrophytes. []

- 5-tert-butyl-6-chloro-N-(5-bromo-2-hydroxyphenyl)-pyrazine-2-carboxamide and 5-tert-butyl-6-chloro-N-(1,3-thiazol-2-yl)-pyrazine-2-carboxamide emerged as the most potent inhibitors of oxygen evolution rate in spinach chloroplasts. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N2-[2-(Dimethylamino)ethyl]-2,3-pyridinediamine](/img/structure/B1315738.png)

![Ethyl benzo[d]isoxazole-3-carboxylate](/img/structure/B1315741.png)